molecular formula C12H17FN2O B6901386 N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine

N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine

Cat. No.: B6901386
M. Wt: 224.27 g/mol
InChI Key: LTOQCLIHIQXQPV-UHFFFAOYSA-N
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Description

N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine is a chemical compound that features a fluorinated pyridine ring attached to an oxepane structure via an amine linkage

Properties

IUPAC Name

N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-10-3-4-12(14-8-10)9-15-11-2-1-6-16-7-5-11/h3-4,8,11,15H,1-2,5-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOQCLIHIQXQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)NCC2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyridine derivatives

Mechanism of Action

The mechanism of action of N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The oxepane structure provides stability and rigidity, facilitating effective interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluorinated pyridine ring and an oxepane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

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